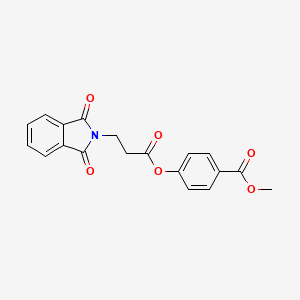

2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-, 4-(methoxycarbonyl)phenyl ester

Description

The compound 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-, 4-(methoxycarbonyl)phenyl ester is an ester derivative of the parent acid 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo- (CAS 3339-73-9).

- Molecular Formula: C₁₁H₉NO₄ .

- Molecular Weight: 219.1935 g/mol .

- IUPAC Name: 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid .

- Synonyms: Phthalyl-β-alanine, 3-Phthalimidopropionic acid .

- Key Properties: logP (Octanol/Water): 0.757 (Crippen Calculated Property) . Water Solubility (log10WS): -1.76 . McVol: 151.790 ml/mol .

The ester variant introduces a 4-(methoxycarbonyl)phenyl group, which likely alters solubility, bioavailability, and reactivity compared to the parent acid.

Properties

IUPAC Name |

methyl 4-[3-(1,3-dioxoisoindol-2-yl)propanoyloxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-25-19(24)12-6-8-13(9-7-12)26-16(21)10-11-20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACRZWFFGBPRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148367 | |

| Record name | 4-(Methoxycarbonyl)phenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307524-58-9 | |

| Record name | 4-(Methoxycarbonyl)phenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307524-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methoxycarbonyl)phenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-, 4-(methoxycarbonyl)phenyl ester typically involves the reaction of phthalic anhydride with amino acids or their derivatives. The reaction conditions often include the use of solvents like acetic acid or dimethylformamide (DMF) and catalysts such as sulfuric acid or phosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isoindole ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The 4-(methoxycarbonyl)phenyl ester moiety is susceptible to hydrolysis under acidic or basic conditions. For example, similar esters like ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate undergo hydrolysis to yield carboxylic acids or alcohols .

Conditions :

-

Acidic : HCl in aqueous ethanol.

-

Basic : NaOH in aqueous methanol.

Products :

-

Acid hydrolysis : 2H-Isoindole-2-propanoic acid (free acid) + 4-(methoxycarbonyl)phenol.

-

Base hydrolysis : Sodium salt of the acid + 4-(methoxycarbonyl)phenoxide.

Substitution Reactions

The isoindole ring (1,3-dihydro-1,3-dioxo-2H-isoindole) can undergo electrophilic aromatic substitution. For instance, derivatives like 2-[1-(cyclohexyl)piperidin-4-yl]-3-oxo-1H-isoindole-4-carboxamide participate in substitution reactions with alkylating agents .

Conditions :

-

Nitration: HNO₃/H₂SO₄.

-

Alkylation: Alkyl halides (e.g., CH₃I) in presence of a base (e.g., K₂CO₃).

Products :

-

Nitro-substituted isoindole : Introduction of a nitro group at C-5 or C-6 positions.

-

Alkylated isoindole : Substitution of hydrogen with alkyl groups.

Oxidation and Reduction

The ester carbonyl and isoindole ring may participate in redox reactions. For example, phthalimido derivatives undergo oxidation to form quinones or reduction to yield dihydroisoindoles .

Conditions :

-

Oxidation : KMnO₄/H₂O (aqueous).

-

Reduction : LiAlH₄ (dry ether).

Products :

-

Oxidation : Quinone-like structures or cleavage of the isoindole ring.

-

Reduction : Dihydroisoindole derivatives with reduced ketone groups.

Comparative Analysis of Reaction Conditions and Products

Biological Activity

Isoindole derivatives are studied for anti-inflammatory and antibacterial properties, often linked to their ability to modulate cellular signaling pathways (e.g., NF-κB inhibition). While specific data for the methyl ester derivative is lacking, structural analogs suggest potential bioactivity.

Industrial and Synthetic Utility

The compound’s ester group allows diverse synthetic applications , including:

Scientific Research Applications

Biological Activities

Anticancer Properties :

Research indicates that isoindole derivatives exhibit promising anticancer activities. For instance, compounds derived from 2H-isoindole structures have been shown to inhibit the proliferation of human cancer cell lines such as Caco-2 and HCT-116. These compounds induce apoptosis and arrest the cell cycle, demonstrating their potential as anticancer agents .

Antimicrobial Activity :

Certain isoindole derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that these compounds can inhibit microbial growth effectively, with some derivatives exhibiting activity comparable to standard antibiotics like gentamicin .

Antileishmanial Activity :

The effectiveness of isoindole derivatives against Leishmania tropica has also been highlighted, with some compounds displaying IC50 values lower than those of conventional treatments like Glucantime. This suggests their potential as alternative treatments for leishmaniasis .

Therapeutic Applications

The therapeutic applications of 2H-Isoindole-2-propanoic acid derivatives extend beyond cancer and infectious diseases:

- Matrix Metalloproteinase Inhibition : Compounds related to this isoindole structure have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. This inhibition can lead to the retardation of tumor growth and metastasis in experimental models .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses positions it as a candidate for treating conditions such as osteoarthritis and rheumatoid arthritis by inhibiting MMP activity associated with cartilage degradation .

- Drug Development : The structural characteristics of 2H-Isoindole derivatives make them suitable candidates for drug development. Their diverse biological activities suggest potential applications in designing new therapeutics targeting various diseases, including cancers and infectious diseases .

Case Study 1: Anticancer Activity

A recent study synthesized several isoindole derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. Structure-activity relationship (SAR) analysis revealed that modifications on the isoindole ring enhanced anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of isoindole derivatives against specific bacterial strains. The findings demonstrated that these compounds not only inhibited bacterial growth but also showed low toxicity towards human cells, indicating their potential for therapeutic use without significant side effects .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with multiple receptors and proteins, influencing various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on IUPAC name.

Structural and Functional Analysis

a) Core Modifications

- Parent Acid (3339-73-9): The phthalimide core contributes to rigidity and planar geometry, while the propanoic acid moiety enhances polarity. The calculated logP (0.757) suggests moderate lipophilicity, balancing solubility and membrane permeability .

- The 4-methoxycarbonyl group may introduce steric hindrance or π-π stacking interactions in biological targets.

b) Analog-Specific Features

- Methyl Ester (5461-87-0) : The 3-nitrophenyl group introduces electron-withdrawing effects, which could influence reactivity in substitution reactions. The methyl ester may serve as a prodrug, hydrolyzing to the active acid in vivo .

- Phenylmethyl Ester (178445-32-4): The tributylstannyl group enables cross-coupling reactions (e.g., Stille coupling), making it valuable in organometallic synthesis .

- Proprietary Drug Analog (31842-01-0): The methyl-substituted phenylpropanoic acid structure is associated with anti-inflammatory activity, as seen in Flosin/Isindone .

Property Trends and Implications

- Lipophilicity : Esterification generally increases logP compared to the parent acid. For example, the methyl ester (5461-87-0) likely has a higher logP than the parent acid (0.757), enhancing blood-brain barrier penetration.

- Molecular Weight : Larger substituents (e.g., phenylmethyl ester, 542.35 g/mol) may reduce solubility but improve binding affinity in hydrophobic pockets .

- Bioactivity : The 3,4-dimethoxyphenyl derivative (167886-75-1) and proprietary drug analog (31842-01-0) highlight the importance of aryl substitutions in modulating pharmacological effects .

Q & A

Q. What synthetic strategies are recommended for preparing 4-(methoxycarbonyl)phenyl ester derivatives of isoindole diones?

Answer: The synthesis of such esters typically involves coupling the dioxo-isoindole core with activated aryl esters. A common method is Steglich esterification (using DCC/DMAP) or acid chloride-mediated coupling under anhydrous conditions. For example, analogous studies on pyrrole derivatives (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) highlight the use of microwave-assisted synthesis to improve yield and reduce reaction time . Key considerations include protecting the dioxo groups during esterification and optimizing solvent systems (e.g., THF or DMF) to prevent hydrolysis.

Q. What safety protocols are critical when handling this compound, given its structural complexity?

Answer: Based on GHS classifications for structurally similar esters (e.g., 2-Propenoic acid derivatives), researchers should:

- Use gloves and goggles (Category 2 skin/eye irritation risks) .

- Employ fume hoods to mitigate inhalation hazards (H335: Respiratory tract irritation) .

- Store the compound in anhydrous, cool conditions to prevent ester hydrolysis. Refer to Safety Data Sheets (SDS) of related methoxyphenyl esters for spill management and disposal guidelines .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer: Combine HPLC (>97% purity threshold) with spectroscopic techniques:

- NMR : Compare aromatic proton signals (δ 7.5–8.5 ppm for isoindole) and ester carbonyl peaks (~170 ppm in NMR) against computational predictions .

- FTIR : Confirm dioxo groups (C=O stretches at ~1750 cm) and ester C-O stretches (~1250 cm) .

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dioxo-isoindole core in nucleophilic environments?

Answer: Density Functional Theory (DFT) studies, as applied to similar heterocyclic systems, can calculate:

- Electrophilicity indices of the dioxo groups to predict susceptibility to nucleophilic attack.

- Frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic stability .

For example, DFT analysis of ethyl 4-hydroxy-2-(4-methoxyphenyl)pyrrole derivatives revealed charge localization at the carbonyl groups, guiding reaction pathway predictions . Pair computational results with experimental kinetics (e.g., monitoring hydrolysis via UV-Vis) to validate models.

Q. What methodologies resolve contradictions between experimental NMR data and computational predictions?

Answer:

- Iterative refinement : Adjust solvent effects and tautomeric states in computational models (e.g., using PCM solvation models in Gaussian) .

- 2D NMR (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations, especially for overlapping aromatic signals .

- Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm bond lengths and angles, as demonstrated in crystal structure studies of related pyrrole esters .

Q. How can researchers optimize reaction conditions to mitigate ester hydrolysis during functionalization?

Answer:

- Kinetic studies : Use NMR to track hydrolysis rates under varying pH and temperature. For example, fluorinated esters (e.g., perfluorooctyl sulfonamide derivatives) show enhanced stability in acidic conditions, suggesting buffered systems (pH 4–6) might minimize degradation .

- Protecting groups : Temporarily protect the dioxo-isoindole core with tert-butyl groups during ester modification, followed by deprotection with TFA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.